molecular formula C13H10ClF3N2OS B11360636 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11360636
M. Wt: 334.74 g/mol
InChI Key: JYTVQICQUYVGCU-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, also known by its chemical structure ClC6H3(CF3)NCO, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:

  • Isocyanate Route

    • The compound can be synthesized via the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid.
    • The reaction proceeds under suitable conditions, resulting in the formation of the desired product.
  • Amide Formation

    • Alternatively, the compound can be prepared by directly reacting 4-chloro-3-(trifluoromethyl)phenylamine with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid chloride.
    • The amide bond forms, yielding N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide.

Industrial Production:

  • Industrial-scale production typically employs the isocyanate route due to its efficiency and scalability.

Chemical Reactions Analysis

    Reactivity: The compound exhibits reactivity typical of amides and thiazoles.

    Common Reagents and Conditions:

    Major Products: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is the primary product.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Under study for its pharmacological properties.

    Industry: Employed in the development of agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

  • The compound’s precise mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Uniqueness: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its trifluoromethyl-substituted phenyl ring and thiazole core.

    Similar Compounds: Related compounds include sorafenib , which shares some structural features.

Properties

Molecular Formula

C13H10ClF3N2OS

Molecular Weight

334.74 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H10ClF3N2OS/c1-6-11(21-7(2)18-6)12(20)19-8-3-4-10(14)9(5-8)13(15,16)17/h3-5H,1-2H3,(H,19,20)

InChI Key

JYTVQICQUYVGCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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